N-(2-butoxyphenyl)-4-phenoxybutanamide
Description
N-(2-butoxyphenyl)-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 2-butoxyphenyl moiety attached to the amide nitrogen. Its molecular formula is C₂₀H₂₅NO₃, with a molecular weight of 327.42 g/mol. The compound’s structure features a lipophilic butoxy chain in the ortho position of the phenyl ring, which may influence its physicochemical properties and biological interactions compared to analogs.
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C20H25NO3/c1-2-3-15-24-19-13-8-7-12-18(19)21-20(22)14-9-16-23-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,21,22) |
InChI Key |
PAGLFTPKXHPHHA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-butoxyphenyl)-4-phenoxybutanamide with three structurally related compounds:
Key Observations:
Substituent Position and Size: The butoxy group in the ortho position (2-butoxyphenyl) of the target compound introduces steric hindrance and increased lipophilicity compared to the para-substituted methoxy analog (N-(4-methoxyphenyl)-4-phenoxybutanamide). This may reduce aqueous solubility but enhance membrane permeability .
Chain Modifications: The 4-phenoxy group in the target compound and its methoxy analog creates a planar aromatic system, which may facilitate π-π stacking interactions. 4-Methoxybutyrylfentanyl’s piperidine core is critical for opioid receptor binding, a feature absent in the other compounds .
Pharmacological and Functional Insights
- Lipophilicity and Bioavailability: The butoxy chain in this compound likely increases its logP value compared to the methoxy analog, suggesting greater blood-brain barrier penetration. However, this could also lead to slower metabolic clearance.
Biological Activity : While 4-Methoxybutyrylfentanyl exhibits opioid activity due to its piperidine moiety, the target compound and its analogs lack this structural feature, implying distinct pharmacological profiles .
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